3-[[2,4-Dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanoic acid
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Description
Synthesis Analysis
The synthesis of 2-(4-methylphenyl)propanoic acid involves several methods. One common approach utilizes phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2 , which is subsequently hydrolyzed to yield the desired product . The reaction sequence is as follows:
Molecular Structure Analysis
The compound’s molecular structure consists of a phenyl group (C6H5-) attached to a central boron atom (B). Two hydroxyl groups (OH) are also linked to the boron atom. The planar geometry of the molecule exhibits idealized C2V molecular symmetry .
Chemical Reactions Analysis
One notable transformation involving 2-(4-methylphenyl)propanoic acid is its catalytic protodeboronation. This process utilizes a radical approach and allows for formal anti-Markovnikov alkene hydromethylation . The resulting product can be applied in various synthetic contexts.
Future Directions
Properties
IUPAC Name |
3-[[2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O6S2/c1-9-5-6-11(23(20,21)14-8-7-12(16)17)10(2)13(9)15(3)22(4,18)19/h5-6,14H,7-8H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDKHZMXOTZCKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCC(=O)O)C)N(C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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